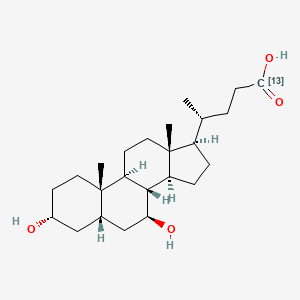

Ursodeoxycholic-24-13C acid

Descripción general

Descripción

Ursodeoxycholic-24-13C acid is a labeled form of ursodeoxycholic acid, a naturally occurring bile acid. Ursodeoxycholic acid is known for its therapeutic uses, particularly in the treatment of liver diseases and gallstones. The labeled version, this compound, is used in scientific research to study the metabolism and pharmacokinetics of ursodeoxycholic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ursodeoxycholic-24-13C acid can be synthesized from chenodeoxycholic acid through a series of chemical reactions. The process involves the use of 7α- and 7β-hydroxysteroid dehydrogenases to epimerize chenodeoxycholic acid to ursodeoxycholic acid. The reaction conditions typically include the use of Escherichia coli BL21 for the heterologous expression of the enzymes, with the reaction carried out in a fermentor at controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of ursodeoxycholic acid involves the extraction of chenodeoxycholic acid from bovine and goose sources, followed by chemical epimerization. The process uses organic solvents and heavy metals, which are then purified to obtain ursodeoxycholic acid. The labeled version, this compound, is produced by incorporating the 13C isotope during the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: Ursodeoxycholic-24-13C acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to be stable under normal conditions but can be oxidized or reduced under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. These reagents are used to enhance the stereoselectivity of the reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Major Products Formed: The major products formed from the reactions of this compound include various bile acid derivatives, such as tauroursodeoxycholic acid and glycoursodeoxycholic acid. These derivatives are formed through conjugation reactions and are used in various therapeutic applications .

Aplicaciones Científicas De Investigación

Treatment of Hepatobiliary Disorders

Ursodeoxycholic acid is primarily used in the treatment of various hepatobiliary disorders. Clinical studies have established its efficacy in conditions such as:

- Primary Biliary Cholangitis : UDCA is the standard treatment for this autoimmune liver disease. It has been shown to improve liver function tests and may offer a survival benefit when administered at appropriate doses .

- Cholelithiasis : UDCA aids in dissolving cholesterol-rich gallstones by reducing bile cholesterol saturation, making it a non-surgical option for patients .

- Intrahepatic Cholestasis of Pregnancy : A randomized controlled trial demonstrated that UDCA can improve maternal and fetal outcomes in pregnant women suffering from this condition .

Metabolic Disorders

Research indicates that Ursodeoxycholic-24-13C acid can enhance fatty acid oxidation and improve metabolic profiles in animal models of nonalcoholic fatty liver disease. In one study, UDCA administration resulted in normalized glucose and lactate levels in steatotic livers, suggesting a beneficial effect on hepatic metabolism .

Pharmacokinetics and Metabolism Studies

The use of this compound allows researchers to trace metabolic pathways due to the incorporation of carbon-13 isotopes. This has been particularly useful in:

- Metabolite Identification : Studies have shown that after administration, significant metabolites such as N-acetylglucosamine conjugates are excreted, providing insights into the metabolic fate of UDCA .

- Bioavailability Studies : The isotopic labeling helps assess the bioavailability and pharmacokinetics of UDCA in different populations, including those with impaired liver function .

Niemann-Pick Disease Type C

A series of case studies have reported improvements in liver function among patients with Niemann-Pick disease type C after treatment with UDCA. Patients showed significant reductions in liver enzymes and improvements in clinical symptoms following UDCA therapy .

Hepatic Steatosis

In a study involving obese Zucker rats, UDCA treatment improved hepatic fatty acid oxidation and overall metabolic abnormalities associated with steatosis. This suggests potential applications for UDCA in managing obesity-related liver diseases .

Research Findings

Mecanismo De Acción

Ursodeoxycholic-24-13C acid exerts its effects by modulating the composition of bile acids and reducing the cytotoxicity of hydrophobic bile acids. The compound stimulates hepatobiliary secretion through calcium-dependent mechanisms and activation of protein kinase C-alpha. It also protects hepatocytes against bile acid-induced apoptosis by inhibiting mitochondrial membrane permeability transition and stimulating survival pathways .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to ursodeoxycholic-24-13C acid include chenodeoxycholic acid, deoxycholic acid, and lithocholic acid. These compounds are also bile acids and share similar structures and functions.

Uniqueness: this compound is unique due to its labeled carbon isotope, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in scientific research for studying the pharmacokinetics and metabolism of bile acids .

Actividad Biológica

Ursodeoxycholic acid (UDCA), also known as ursodiol, is a secondary bile acid with significant biological activities, particularly in the context of hepatobiliary diseases. The isotopically labeled variant, Ursodeoxycholic-24-13C acid, has garnered interest for its potential applications in metabolic studies and therapeutic interventions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

Ursodeoxycholic acid is derived from chenodeoxycholic acid through enzymatic transformations. The synthesis involves key enzymes such as 7α-hydroxysteroid dehydrogenase and 7β-hydroxysteroid dehydrogenase, which facilitate the conversion of substrates into UDCA through a series of oxidation and reduction reactions. The introduction of the 13C isotope at the C-24 position allows for advanced metabolic tracing studies, enhancing our understanding of UDCA's biological pathways.

UDCA exhibits multiple mechanisms that contribute to its biological activity:

- Choleretic Effects : UDCA promotes bile flow and reduces cholesterol saturation in bile, which is crucial for preventing gallstone formation. It increases intracellular calcium levels in cholestatic hepatocytes, stimulating transport proteins involved in biliary secretion .

- Cytoprotection : UDCA protects hepatocytes from bile acid-induced damage by attenuating oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and promotes anti-apoptotic pathways .

- Immunomodulation : UDCA has been shown to modulate immune responses by suppressing phagocytosis and regulating cytokine production. This immunomodulatory effect is beneficial in conditions like primary biliary cholangitis and autoimmune hepatitis .

- Anti-inflammatory Properties : The compound exerts protective effects on gastrointestinal epithelial cells, enhancing wound healing and reducing inflammation through the regulation of antimicrobial peptides and cytokines .

- Chemopreventive Actions : Research indicates that UDCA may have chemopreventive properties against certain cancers, particularly colorectal cancer, by inducing cellular differentiation and apoptosis in cancer cells .

Therapeutic Applications

UDCA is clinically utilized for various hepatobiliary disorders:

- Cholestatic Liver Diseases : It is the first-line treatment for primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), where it improves liver function tests and slows disease progression .

- Gallstone Dissolution : UDCA effectively dissolves cholesterol gallstones, particularly in patients who are not candidates for surgery .

- Adjuvant Cancer Therapy : Emerging evidence suggests that UDCA may enhance the efficacy of certain chemotherapeutic agents by modulating oncogenic signaling pathways .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Key Findings on Ursodeoxycholic Acid

Case Studies

- Primary Biliary Cholangitis (PBC) : A cohort study involving patients treated with UDCA demonstrated significant improvements in alkaline phosphatase levels over one year, correlating with better long-term outcomes .

- Gallstone Disease : In a clinical trial, patients receiving UDCA showed a marked reduction in gallstone size compared to placebo groups, supporting its efficacy as a non-surgical treatment option .

- Colorectal Cancer Prevention : A study indicated that patients with a history of colorectal adenomas who received UDCA had a lower recurrence rate compared to those who did not receive treatment, suggesting potential chemopreventive effects .

Propiedades

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-GXWWAZPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.